
tert-Butyl (2-mercaptopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2-sulfanylpropyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound features a tert-butyl group, a sulfanylpropyl group, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-sulfanylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-sulfanylpropylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction can be conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of tert-butyl N-(2-sulfanylpropyl)carbamate may involve continuous flow processes to enhance efficiency and yield. The use of palladium-catalyzed cross-coupling reactions is also common in industrial synthesis, allowing for the formation of the desired product under mild conditions with high selectivity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(2-sulfanylpropyl)carbamate can undergo oxidation reactions to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols or amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl N-(2-sulfanylpropyl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a protecting group for amines in peptide synthesis and other organic transformations .
Biology: In biological research, this compound can be used to modify proteins or peptides, protecting specific functional groups during synthesis and allowing for selective deprotection under mild conditions.
Medicine: The compound’s ability to act as a protecting group makes it valuable in the synthesis of pharmaceuticals, where selective protection and deprotection of functional groups are crucial.
Industry: In industrial applications, tert-butyl N-(2-sulfanylpropyl)carbamate is used in the production of fine chemicals and advanced materials. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-sulfanylpropyl)carbamate primarily involves its role as a protecting group. The carbamate functional group can be selectively removed under acidic or basic conditions, revealing the free amine or thiol group. This selective deprotection allows for the stepwise synthesis of complex molecules, ensuring that specific functional groups are protected during intermediate steps and exposed when needed .
Comparison with Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-butyl N-(2-sulfanylpropyl)carbamate.
Benzyl carbamate: Another carbamate used for protecting amines, but with different deprotection conditions.
Fluorenylmethoxycarbonyl (FMOC) carbamate: Used in peptide synthesis with base-labile deprotection.
Uniqueness: tert-Butyl N-(2-sulfanylpropyl)carbamate is unique due to the presence of the sulfanylpropyl group, which provides additional reactivity and versatility in chemical synthesis. This compound allows for selective modifications and transformations that are not possible with simpler carbamates .
Properties
Molecular Formula |
C8H17NO2S |
|---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
tert-butyl N-(2-sulfanylpropyl)carbamate |
InChI |
InChI=1S/C8H17NO2S/c1-6(12)5-9-7(10)11-8(2,3)4/h6,12H,5H2,1-4H3,(H,9,10) |
InChI Key |
ARCVSYPZOGAJDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[(3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanoyl]azetidin-3-yl}acetic acid](/img/structure/B15324221.png)
![1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine](/img/structure/B15324227.png)
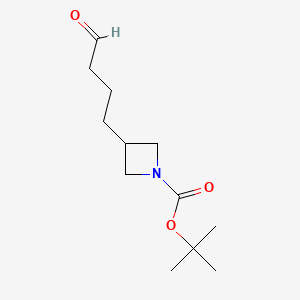
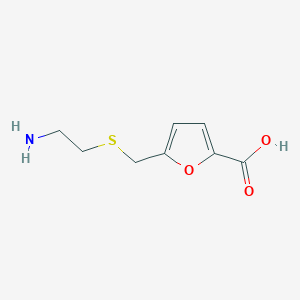
![Tert-butyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B15324250.png)
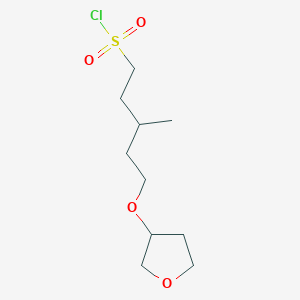

![[2-Fluoro-5-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B15324261.png)

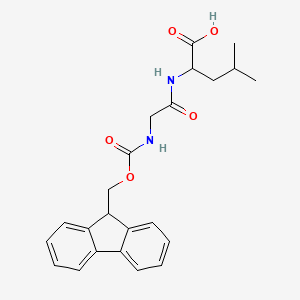

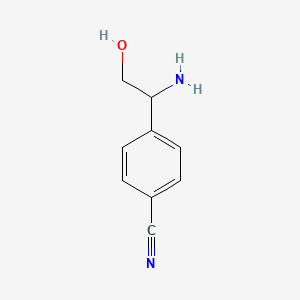
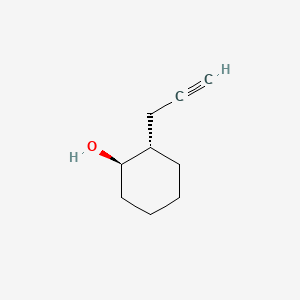
![1-[(2,6-Dimethylphenyl)methyl]piperazine](/img/structure/B15324300.png)
